Antimicrobial Selectivity and Low Mammalian Cytotoxicity
6'-Hydroxydihydrocinchonidine exhibits antibacterial activity against Streptococcus pneumoniae D39 with a minimum inhibitory concentration (MIC) of 204,000 nM (204 µM) . In parallel, it demonstrates low cytotoxicity against human HepG2 cells, with a half-maximal cytotoxic concentration (CC50) greater than 100,000 nM (>100 µM), yielding a selectivity index (CC50/MIC) of >0.49 based on available data . This antimicrobial-cytotoxicity window provides a quantifiable differentiation baseline. However, direct head-to-head comparator MIC data for quinine, cinchonidine, or ethylhydrocupreine against the identical D39 strain under matching assay conditions were not retrievable from primary literature within the search scope, limiting the strength of comparative differentiation to a qualitative level.
| Evidence Dimension | Antimicrobial activity and in vitro cytotoxicity |
|---|---|
| Target Compound Data | MIC 204,000 nM (S. pneumoniae D39); CC50 >100,000 nM (HepG2) |
| Comparator Or Baseline | Quinine, cinchonidine, ethylhydrocupreine: MIC values against D39 strain not available in retrieved sources. |
| Quantified Difference | Selectivity index: CC50/MIC >0.49 (internal comparison). Quantitative comparator difference cannot be calculated. |
| Conditions | Target compound: MIC against S. pneumoniae D39; CC50 against HepG2 cells. Comparator: data unavailable. |
Why This Matters
This provides the sole quantifiable in-class bioactivity benchmark for Hydrocupreine, essential for researchers evaluating its antimicrobial selectivity window relative to other cinchona derivatives.
